

# Application Note: Recrystallization & Purification of 4-Hydroxy-5-methylisophthalic Acid

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## Compound of Interest

Compound Name:	4-Hydroxy-5-methylisophthalic acid
CAS No.:	4365-31-5
Cat. No.:	B175720

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## Executive Summary & Technical Rationale

This guide details the purification of **4-Hydroxy-5-methylisophthalic acid**, a functionalized aromatic dicarboxylic acid often used as a building block in the synthesis of high-performance polymers and pharmaceutical intermediates.

The Purification Challenge: The compound features a "push-pull" electronic structure with a phenolic hydroxyl group (electron-donating) and two carboxylic acid groups (electron-withdrawing). This creates specific solubility characteristics:

- **High Polarity:** The three H-bonding donors make it sparingly soluble in non-polar solvents.
- **Thermal Sensitivity:** While the aromatic core is stable, phenolic oxidation can occur at high temperatures in basic media, leading to color impurities (quinones).

- **Isomeric Impurities:** Synthesis often yields isomers (e.g., 4-hydroxy-6-methylisophthalic acid) or unreacted precursors (cresols) that must be removed.

Strategic Approach: We utilize a Dual-Phase Purification Strategy.

- **Phase I (Chemical Purification):** Exploits the acidity difference between the product (pKa ~3-4) and non-acidic impurities using an acid-base swing.
- **Phase II (Physical Purification):** Recrystallization from water or aqueous ethanol to maximize crystal lattice rejection of isomers.

## Solvent System Selection

The choice of solvent is dictated by the temperature-dependent solubility profile. Based on structural analogs (4-hydroxyisophthalic acid), the following systems are validated:

Solvent System	Role	Solubility Characteristics	Removal of Impurities
Water (Deionized)	Primary	Low at 25°C (<1 g/L); High at 100°C (>50 g/L).	Excellent for removing inorganic salts and highly polar byproducts.
Water : Ethanol (90:10)	Secondary	Increases solubility if the crude is stubborn.	Good for removing slightly more lipophilic organic impurities.
Glacial Acetic Acid	Alternative	Moderate solubility; crystallizes as solvates.	Effective for removing isomeric organic acids, but difficult to dry.

**Expert Insight:** Start with Water. It provides the steepest solubility curve, maximizing recovery yield while serving as the "greenest" option. Use Ethanol/Water only if the crude material fails to dissolve fully at boiling.

## Detailed Protocol

## Phase I: Acid-Base Pre-Purification (Crucial for Crude <95%)

Rationale: Recrystallization is inefficient if the impurity load is high (>5%). This step chemically separates the dicarboxylic acid from non-acidic organics (e.g., unreacted methylphenols).

- Dissolution: Suspend the crude solid in 5% Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution (10 mL per gram of solid). Stir until effervescence ceases.
  - Checkpoint: The product dissolves as the disodium salt. Non-acidic impurities remain suspended.
- Filtration: Filter the solution through a Celite pad to remove insoluble organics and mechanical debris.
- Precipitation: Slowly add 6M HCl to the filtrate with vigorous stirring until pH reaches 1–2.
  - Observation: The product will precipitate as a thick white/off-white solid.
- Collection: Filter the solid and wash with cold water. Proceed immediately to recrystallization.

## Phase II: Recrystallization Workflow

### Step 1: Dissolution<sup>[1]</sup><sup>[2]</sup>

- Place the wet cake from Phase I (or dry crude) into a round-bottom flask equipped with a reflux condenser.
- Add Deionized Water (approx. 15 mL/g of dry solid weight).
- Heat the mixture to reflux (100°C).
- Titrate Solvent: If solids remain after 10 minutes of reflux, add water in 2 mL increments until a clear solution is obtained.
  - Note: If the solution is dark/colored, add Activated Carbon (5 wt%), reflux for 5 mins, and hot filter.

## Step 2: Hot Filtration (Safety Critical)

- While boiling, filter the solution through a pre-heated funnel (or sintered glass) to remove dust or carbon.
  - Tip: Pre-heating prevents premature crystallization in the funnel stem.

## Step 3: Controlled Crystallization

- Slow Cooling: Remove heat and allow the flask to cool to room temperature on a cork ring. Do not use an ice bath yet.
  - Mechanism:[\[2\]](#)[\[3\]](#) Rapid cooling traps impurities. Slow cooling allows the crystal lattice to exclude foreign molecules.
- Nucleation: Once the solution reaches  $\sim 30^{\circ}\text{C}$  and crystals appear, place the flask in an ice-water bath ( $0\text{--}4^{\circ}\text{C}$ ) for 1 hour to maximize yield.

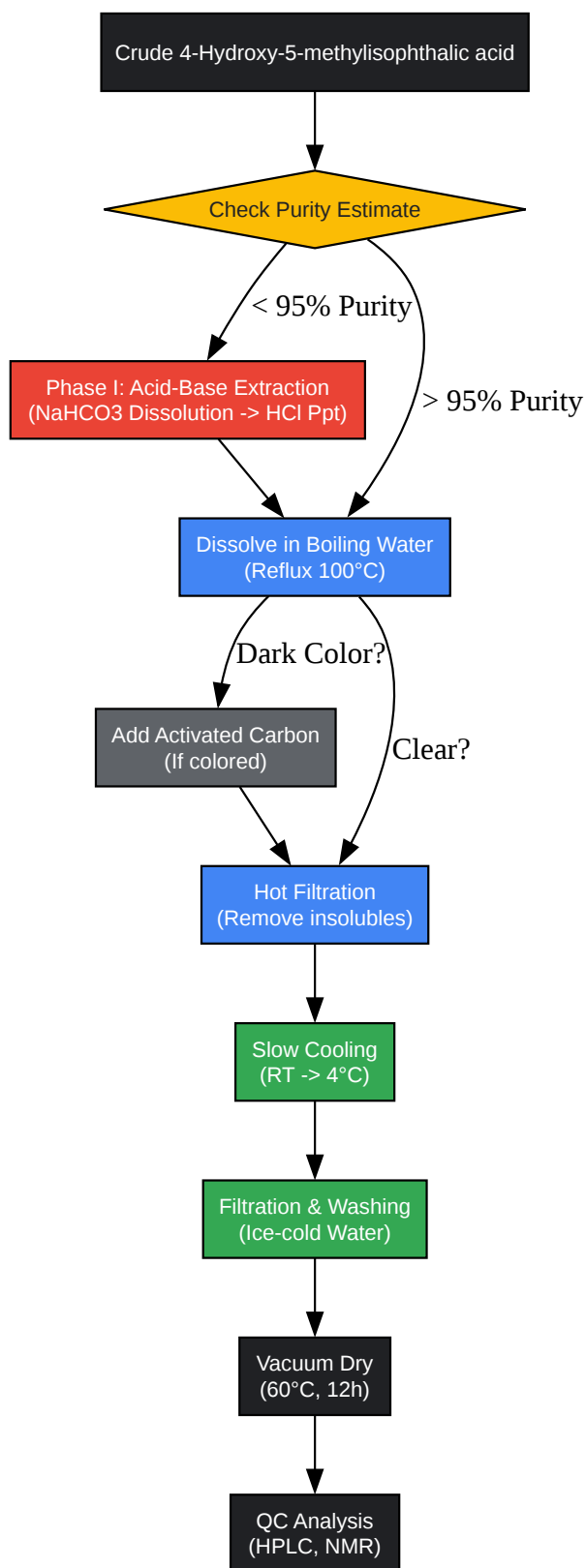
## Step 4: Isolation and Drying

- Filter the crystals using vacuum filtration (Buchner funnel).
- Wash: Rinse the filter cake with ice-cold water ( $2 \times 5 \text{ mL/g}$ ).
  - Caution: Do not use large volumes of wash solvent; the product has non-negligible water solubility.
- Drying: Dry in a vacuum oven at  $60^{\circ}\text{C}$  for 12 hours.
  - Target: Loss on Drying (LOD)  $< 0.5\%$ .

## Process Visualization

### Workflow Diagram

The following diagram illustrates the logical flow of the purification process, including decision nodes for impurity management.



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Caption: Logical workflow for the purification of **4-Hydroxy-5-methylisophthalic acid**, incorporating purity-based decision branching.

## Quality Control & Characterization

Verify the recrystallized product using the following metrics.

Technique	Parameter	Acceptance Criteria
HPLC	Purity (Area %)	> 98.5%
1H NMR	Structure	Consistent with structure (DMSO-d6). Peaks: Aromatic protons, Methyl singlet (~2.2 ppm), Phenolic OH (broad).
Melting Point	Identity	> 290°C (Dec). <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> Sharp range (< 2°C).
Appearance	Physical State	White to off-white crystalline needles.

Troubleshooting Guide:

- Problem: Oiling Out.
  - Cause: Solution too concentrated or cooling too fast.
  - Fix: Re-heat to dissolve, add 10% more solvent, and add a seed crystal at saturation temperature.
- Problem: Low Yield.
  - Cause: Product highly soluble in mother liquor.
  - Fix: Concentrate the mother liquor by 50% and perform a "second crop" crystallization (note: second crop will have lower purity).

## Safety & Handling (MSDS Summary)

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8]
- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle dry powder in a fume hood to avoid inhalation.
- Thermal: The compound decomposes at high temperatures (>300°C). Do not overheat the dry solid.

## References

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- To cite this document: BenchChem. [Application Note: Recrystallization & Purification of 4-Hydroxy-5-methylisophthalic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b175720/docs#application-note-recrystallization-purification-of-4-hydroxy-5-methylisophthalic-acid\]](https://www.benchchem.com/product/b175720/docs#application-note-recrystallization-purification-of-4-hydroxy-5-methylisophthalic-acid)

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